[3-(4-Methylpiperidine-1-carbonyl)phenyl] acetate
Overview
Description
[3-(4-Methylpiperidine-1-carbonyl)phenyl] acetate is an organic compound with the molecular formula C15H21NO3 It is a derivative of phenyl acetate, where the phenyl group is substituted with a 4-methyl-1-piperidinyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Methylpiperidine-1-carbonyl)phenyl] acetate typically involves the acylation of phenyl acetate with 4-methyl-1-piperidinyl carbonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product separation can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Methylpiperidine-1-carbonyl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl acetates.
Scientific Research Applications
[3-(4-Methylpiperidine-1-carbonyl)phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(4-Methylpiperidine-1-carbonyl)phenyl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbonyl group can form hydrogen bonds or covalent bonds with active sites of enzymes, altering their activity. Additionally, the piperidinyl group may interact with hydrophobic pockets in proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-4-propionyl-4-piperidinyl)phenyl acetate
- 3-[(4-methylpiperidin-1-yl)carbonyl]aniline
- 4-[(3-Methyl-1-piperidinyl)carbonyl]morpholine
Uniqueness
[3-(4-Methylpiperidine-1-carbonyl)phenyl] acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl-1-piperidinyl group enhances its lipophilicity and potential for interaction with hydrophobic regions of biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-(4-methylpiperidine-1-carbonyl)phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-6-8-16(9-7-11)15(18)13-4-3-5-14(10-13)19-12(2)17/h3-5,10-11H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQICHGBMSXLKCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CC=C2)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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